molecular formula C15H14N2O5 B12652678 2'-Ethoxy-2-hydroxy-5-nitrobenzanilide CAS No. 213460-67-4

2'-Ethoxy-2-hydroxy-5-nitrobenzanilide

Cat. No.: B12652678
CAS No.: 213460-67-4
M. Wt: 302.28 g/mol
InChI Key: HRBJNZCWCSUIBB-UHFFFAOYSA-N
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Description

2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a nitro group attached to a benzanilide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide typically involves the nitration of a suitable benzanilide precursor followed by ethoxylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide may involve large-scale nitration and subsequent functional group modifications under controlled conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxy-2-hydroxy-5-nitrobenzanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2’-Ethoxy-2-hydroxy-5-aminobenzanilide, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2’-Ethoxy-2-hydroxy-5-nitrobenzanilide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethoxy and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2’-hydroxy-5’-nitrobenzanilide: Similar structure but with a chloro group instead of an ethoxy group.

    2’-Hydroxy-4-nitrobenzanilide: Lacks the ethoxy group but has similar functional groups.

    2’-Nitrobenzanilide: Contains the nitro group but lacks the ethoxy and hydroxy groups.

Uniqueness

2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is unique due to the presence of both ethoxy and hydroxy groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

213460-67-4

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C15H14N2O5/c1-2-22-14-6-4-3-5-12(14)16-15(19)11-9-10(17(20)21)7-8-13(11)18/h3-9,18H,2H2,1H3,(H,16,19)

InChI Key

HRBJNZCWCSUIBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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